![molecular formula C10H13N3O B2614256 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine CAS No. 957513-32-5](/img/structure/B2614256.png)
4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine
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Description
4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine (MMP) is a heterocyclic compound with a unique molecular structure. It is composed of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two methyl groups. MMP is an important intermediate in the synthesis of pharmaceuticals and other compounds and is used in a variety of research applications. This article will provide an overview of MMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds containing furan and pyrazole rings have been extensively studied. For instance, three-component condensations involving furan derivatives have led to the synthesis of pyrrolo[3,4-c]pyrazol-6-ones, highlighting the versatility of these compounds in creating complex heterocyclic structures (Gein & Mar'yasov, 2015). Similarly, reactions of furan-containing compounds with hydrazines or hydroxylamine have been used to create trifluoromethylated N-heterocycles, demonstrating the potential for developing pharmacologically relevant structures (Bazhin et al., 2015).
Heterocyclic Chemistry
Heterocyclic chemistry plays a crucial role in the development of novel therapeutic agents and materials. For example, the synthesis of pyrazoline derivatives containing furan moieties under microwave irradiation showcases an efficient method for creating compounds that could have various applications in medicinal chemistry (Jothikrishnan & Shafi, 2009). Additionally, the development of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines indicates the potential for these compounds in pharmacological research (El‐Dean et al., 2018).
Structural Analysis
The structural analysis of related compounds, such as the determination of molecular structure via X-ray diffraction, provides essential insights into the potential applications of these chemicals in material science and drug design. For example, the study of spiro-fused azirino-pyrazolones highlights the importance of structural elucidation in understanding the reactivity and properties of novel heterocyclic systems (Holzer et al., 2003).
properties
IUPAC Name |
4-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-12-13(10(7)11)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLKJPUOXNOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=C(C=N2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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